1-(3,5-Diiodophenyl)ethanone
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Overview
Description
1-(3,5-Diiodophenyl)ethanone is an organic compound with the molecular formula C8H6I2O. It is characterized by the presence of two iodine atoms attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Diiodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at 70-80°C under light irradiation, yielding the desired product with a high degree of purity . Another method includes the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform under light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Diiodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The iodine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Diiodophenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Diiodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness: 1-(3,5-Diiodophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of two iodine atoms enhances its electrophilic nature, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H6I2O |
---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
1-(3,5-diiodophenyl)ethanone |
InChI |
InChI=1S/C8H6I2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 |
InChI Key |
KJSWUEMVKKHBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)I |
Origin of Product |
United States |
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